N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide
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Overview
Description
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide is a chemical compound belonging to the class of pyrimidine derivatives. This compound is characterized by its pyrimidine ring structure, which is substituted with dimethyl groups at positions 1 and 3, dioxo groups at positions 2 and 6, and a methoxyacetamide group at position 4. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions: The dimethyl groups are introduced at positions 1 and 3 through alkylation reactions using methyl iodide or dimethyl sulfate.
Oxidation Reactions: The dioxo groups at positions 2 and 6 are introduced through oxidation reactions using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Introduction of the Methoxyacetamide Group: The methoxyacetamide group is introduced through a nucleophilic substitution reaction between the pyrimidine derivative and methoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The methoxyacetamide group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methoxyacetyl chloride, triethylamine, various nucleophiles.
Major Products Formed
Oxidation: N-oxides of the pyrimidine derivative.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes. For example, as an enzyme inhibitor, it binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate pathway, which is essential for DNA synthesis and cell division, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Similar pyrimidine structure but with a carboxylic acid group instead of a methoxyacetamide group.
N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-3,4,5-triethoxybenzamide: Similar pyrimidine structure but with a triethoxybenzamide group.
Uniqueness
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyacetamide group enhances its solubility and reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-11-6(10-7(13)5-16-3)4-8(14)12(2)9(11)15/h4H,5H2,1-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMQKIGUQCIPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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